molecular formula C9H14N4O B13183779 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one

6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13183779
M. Wt: 194.23 g/mol
InChI Key: MZFUGHCZTNVAPY-UHFFFAOYSA-N
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Description

6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both piperidine and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction can be catalyzed by a palladium complex, which facilitates the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize microwave irradiation or other advanced techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of bioactive molecules with diverse pharmacological activities.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-aminopiperidin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-6-11-8/h5-7H,1-4,10H2,(H,11,12,14)

InChI Key

MZFUGHCZTNVAPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=O)NC=N2

Origin of Product

United States

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